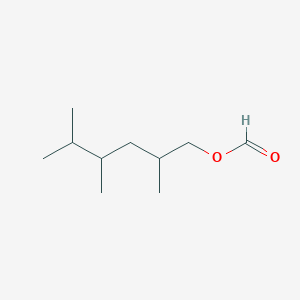
1-Hexanol, trimethyl-, formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexanol, trimethyl-, formate, also known as 3,5,5-trimethyl-1-hexanol formate, is an organic compound with the molecular formula C10H20O2. It is a derivative of 1-hexanol, where the hydroxyl group is esterified with formic acid. This compound is used in various applications, including as a fragrance ingredient in cosmetics and personal care products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Hexanol, trimethyl-, formate can be synthesized through the esterification of 3,5,5-trimethyl-1-hexanol with formic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of 3,5,5-trimethyl-1-hexanol with formic acid. The process is optimized to achieve high yields and purity of the final product. The reaction mixture is typically subjected to distillation to separate the ester from any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hexanol, trimethyl-, formate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and formic acid in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Hydrolysis: 3,5,5-trimethyl-1-hexanol and formic acid.
Reduction: 3,5,5-trimethyl-1-hexanol.
Oxidation: 3,5,5-trimethylhexanoic acid.
Applications De Recherche Scientifique
1-Hexanol, trimethyl-, formate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role as a pheromone or signaling molecule.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized as a fragrance ingredient in cosmetics, personal care products, and household cleaning products.
Mécanisme D'action
The mechanism of action of 1-hexanol, trimethyl-, formate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and formic acid, which can then exert their effects on biological systems. The alcohol component, 3,5,5-trimethyl-1-hexanol, may interact with cellular membranes and proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5,5-Trimethyl-1-hexanol: The parent alcohol of the ester.
1-Hexanol: A similar alcohol with a straight-chain structure.
Hexyl formate: An ester of 1-hexanol with formic acid.
Uniqueness
1-Hexanol, trimethyl-, formate is unique due to its branched structure and the presence of the formate ester group. This structural feature imparts distinct physical and chemical properties, such as its fragrance profile and reactivity, making it valuable in specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
54140-17-9 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
2,4,5-trimethylhexyl formate |
InChI |
InChI=1S/C10H20O2/c1-8(2)10(4)5-9(3)6-12-7-11/h7-10H,5-6H2,1-4H3 |
Clé InChI |
MXGQOAGPWCOKJN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)CC(C)COC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















